molecular formula C24H29N5O3S B12775474 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate CAS No. 85005-71-6

2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate

Cat. No.: B12775474
CAS No.: 85005-71-6
M. Wt: 467.6 g/mol
InChI Key: KWKWNGFYXFQAEC-UHFFFAOYSA-M
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Description

2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques are essential to achieve high yields and purity. The industrial methods also focus on minimizing waste and optimizing resource utilization.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation states of the compound.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions. For example, oxidation may yield different oxidized forms of the compound, while reduction typically produces corresponding amines.

Scientific Research Applications

2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a dye in analytical chemistry.

    Biology: The compound can be used in staining techniques for biological samples, aiding in the visualization of cellular structures.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound is utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The mechanism of action of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s effects are mediated through pathways involving electron transfer, binding to specific receptors, and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Butylamino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate
  • 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxybenzothiazolium acetate

Uniqueness

The uniqueness of 2-((4-(Butyl(2-cyanoethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium acetate lies in its specific structural features, such as the presence of the butyl and cyanoethyl groups, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various scientific fields.

Properties

CAS No.

85005-71-6

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

3-[N-butyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]propanenitrile;acetate

InChI

InChI=1S/C22H26N5OS.C2H4O2/c1-4-5-14-27(15-6-13-23)18-9-7-17(8-10-18)24-25-22-26(2)20-12-11-19(28-3)16-21(20)29-22;1-2(3)4/h7-12,16H,4-6,14-15H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

KWKWNGFYXFQAEC-UHFFFAOYSA-M

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CC(=O)[O-]

Origin of Product

United States

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